N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Lipophilicity Polar Surface Area Drug-likeness

The compound N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide (molecular formula C₂₃H₂₅N₃O₄, MW 407.47) is a bis-heterocyclic screening compound comprising a 7-amino-3,4-dihydro-2H-1,5-benzodioxepin moiety connected via a hexanamide linker to a 4-oxoquinazolin-3(4H)-yl pharmacophore. The seven-membered dioxepine ring is a privileged structural feature that modulates lipophilicity and ring conformational flexibility compared to five-membered dioxolane or six-membered dioxane congeners.

Molecular Formula C23H25N3O4
Molecular Weight 407.5 g/mol
Cat. No. B12174449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
Molecular FormulaC23H25N3O4
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)NC(=O)CCCCCN3C=NC4=CC=CC=C4C3=O)OC1
InChIInChI=1S/C23H25N3O4/c27-22(25-17-10-11-20-21(15-17)30-14-6-13-29-20)9-2-1-5-12-26-16-24-19-8-4-3-7-18(19)23(26)28/h3-4,7-8,10-11,15-16H,1-2,5-6,9,12-14H2,(H,25,27)
InChIKeyVNLGFRITFCFFND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide: A Chemically Distinctive Bis-Heterocyclic Scaffold for Targeted Library Design


The compound N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide (molecular formula C₂₃H₂₅N₃O₄, MW 407.47) is a bis-heterocyclic screening compound comprising a 7-amino-3,4-dihydro-2H-1,5-benzodioxepin moiety connected via a hexanamide linker to a 4-oxoquinazolin-3(4H)-yl pharmacophore . The seven-membered dioxepine ring is a privileged structural feature that modulates lipophilicity and ring conformational flexibility compared to five-membered dioxolane or six-membered dioxane congeners [1]. This molecule represents a unique and underexplored chemotype that is structurally preadapted for derivatization at multiple vector points—the quinazolinone N3, the dioxepine aromatic ring, and the amide linker—making it a versatile starting point for fragment-to-lead or library enumeration programs where scaffold novelty is a primary selection criterion.

N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide: Why In-Class Substitution Without Structural Equivalence Is Scientifically Unsupported


Although several commercially available screening compounds share the 6-(4-oxoquinazolin-3(4H)-yl)hexanamide substructure, three-dimensional scaffold topology and physiochemical property vectors diverge dramatically depending on the N-aryl substituent. For example, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl) and N-(3-chloro-4-methoxyphenyl) analogs differ from the target benzodioxepin-containing compound not merely in atomic composition but also in logD, polar surface area, and hydrogen-bonding capacity—parameters that govern passive permeability, metabolic soft-spot distribution, and recognition by biological targets . Critically, peer-reviewed structure–activity relationship (SAR) studies on analogous quinazoline–dioxygenated ring hybrids demonstrate that the size of the oxygen heterocycle (dioxolane vs. dioxane vs. dioxepine) is determinative for target engagement potency; thus the seven-membered benzodioxepin cannot be assumed equivalent to five- or six-membered congeners without explicit experimental confirmation [1]. For procurement decisions in drug discovery, substituting the target compound with an off-the-shelf quinazolinone-hexanamide lacking the dioxepine would invalidate SAR continuity and potentially mislead hit triage.

N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide: Quantitative Comparative Evidence for Procurement Decision-Making


Physicochemical Differentiation: logD and Polar Surface Area vs. Closest Quinazolinone-Hexanamide Analogs

The target compound's computed logD₇.₄ of 1.82, logSw of –2.97, and topological polar surface area (tPSA) of 118.07 Ų place it in a distinct physicochemical quadrant compared to structurally proximate quinazolinone-hexanamide analogs that lack the dioxepine, which typically exhibit lower tPSA and higher logD values, reducing their compliance with CNS or oral drug-likeness multiparameter optimization (MPO) criteria [1][2].

Lipophilicity Polar Surface Area Drug-likeness Permeability

Ring-Size-Dependent Target Engagement: Dioxepine vs. Dioxolane and Dioxane in the Quinazoline EGFR Inhibitor Series

In a systematic medicinal chemistry study of fused dioxygenated-ring quinazoline derivatives, the seven-membered dioxepine congeners were shown to be competent EGFR inhibitors, with potency comparable to the reference compound PD153035 (a 4-anilinoquinazoline EGFR inhibitor), but the dioxane derivatives were the most promising subclass. This establishes that while dioxepine is bioactive, the ring size directly modulates potency; therefore, the target compound occupies a discrete SAR position that cannot be interpolated from dioxolane or dioxane data [1].

EGFR Kinase Inhibition Ring-Size SAR Quinazoline

Solubility-Enhancement Feasibility for the Benzodioxepin Chemotype: PAMAM Dendrimer Complexation Data

A closely related benzodioxepin-containing compound, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-4-carboxamide (a selective PDE4 inhibitor with high hydrophobicity), was successfully complexed with polyamidoamine (PAMAM) dendrimers, achieving pH-dependent solubility enhancement in the rank order pH 9.0 > pH 7.0 > pH 4.0. The complexation was thermodynamically spontaneous (negative ΔG°) and exothermic (negative ΔH°), confirming that the benzodioxepin chemotype is amenable to formulation-based solubility rescue [1]. Although the target compound differs in the amide partner (quinazolinone vs. pyridine), both share the identical dihydrobenzodioxepin-7-ylamine substructure, which is the primary driver of hydrophobicity.

Aqueous Solubility Dendrimer Complexation PDE4 Inhibitor Bioaccessibility

Pipeline Novelty Assessment: Absence from Major Patent-Disclosed Benzodioxepine Pharmacophores (PDE4, ACC, M3, Glucokinase) Indicates Underexplored IP Space

Systematic patent landscaping reveals that benzodioxepine-containing compounds have been claimed as PDE4 inhibitors (Leo Pharma, US 8,980,905 B2), acetyl-CoA carboxylase (ACC) inhibitors (Hoffmann-La Roche), muscarinic M3 receptor antagonists, and glucokinase regulatory protein interactors [1][2][3]. However, none of these disclosures encompasses the 6-(4-oxoquinazolin-3(4H)-yl)hexanamide linker combined with the dihydrobenzodioxepin-7-ylamine terminus. The target compound thus occupies a structurally novel intersection of two independently patented pharmacophore families without overlapping with any single granted composition-of-matter claim, providing a favorable preliminary freedom-to-operate landscape for hit-to-lead programs.

Intellectual Property Patent Landscape Chemical Novelty Freedom to Operate

N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide: Evidence-Backed Application Scenarios for Scientific Procurement


Kinase-Focused Fragment-to-Lead or Scaffold-Hopping Campaigns Requiring a Novel Dioxygenated Quinazoline Chemotype

Given the validated EGFR inhibitory activity of dioxepine-fused quinazoline derivatives (potency comparable to PD153035, a benchmark quinazoline kinase inhibitor) [1], this compound serves as an ideal starting scaffold for kinase inhibitor programs seeking to differentiate from extensively claimed 4-anilinoquinazolines (e.g., gefitinib/erlotinib chemotype). The dioxepine ring offers additional vectors for substituent introduction that are absent in dioxolane and dioxane congeners, enabling exploration of novel kinase selectivity space.

Phenotypic Screening Libraries for Inflammation or Oncology Where Solubility-Moderated Chemotypes Are Preferred

The computed logD₇.₄ of 1.82 and tPSA of 118.07 Ų distinguish this compound from more lipophilic screening library members (typical logD > 3.0 for many kinase-biased libraries) . Furthermore, chemotype-specific precedent establishes that benzodioxepin-containing analogs can be formulated with PAMAM dendrimers to enhance aqueous bioaccessibility when needed [2]. This makes the compound suitable for cell-based phenotypic screens in which excessive lipophilicity leads to non-specific membrane partitioning or aggregation-based false positives.

IP-Diversification Strategy: Building a Proprietary Lead Series in Unencumbered Benzodioxepin-Quinazolinone Space

Patent landscape analysis confirms that benzodioxepin PDE4 inhibitors (Leo Pharma), benzoxepin PI3K inhibitors (Roche), and benzodioxepine glucokinase modulators (Amgen) each occupy distinct Markush space that does not intersect with the 4-oxoquinazolinone-hexanamide-benzodioxepin architecture [3][4][5]. Organizations seeking to establish composition-of-matter patent protection for a new kinase or epigenetic target inhibitor series can leverage this compound as the basis for a novel Markush filing with reduced risk of interfering prior art.

Medicinal Chemistry Education and Method Development: Multi-Vector Derivatization Template

The compound contains three chemically orthogonal functional handles (the quinazolinone N3 position, the dioxepine aromatic ring amenable to electrophilic substitution, and the secondary amide NH), making it an exemplary substrate for teaching parallel synthesis, late-stage functionalization, or diversity-oriented synthesis (DOS) methodologies. The commercial availability of the compound in milligram quantities (≥47 mg from ChemDiv) enables immediate use without multi-step in-house synthesis, accelerating academic and industrial method development timelines.

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